Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-
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Overview
Description
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with a complex structure that includes a nitrobenzoyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves multiple steps. One common method includes the nitration of a benzoyl compound followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine with iron(III) bromide (FeBr3) for bromination; nitric acid with sulfuric acid for nitration.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-phenyl-: A simpler analog without the nitrobenzoyl group.
Ethanone, 1-(4-nitrophenyl)-: Similar structure but with the nitro group directly attached to the phenyl ring.
Ethanone, 1-(2,4-dinitrophenyl)-: Contains two nitro groups, increasing its reactivity .
Uniqueness
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both a nitrobenzoyl group and a phenyl ring, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
36695-15-5 |
---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2-acetylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)13-4-2-3-5-14(13)21-15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
InChI Key |
HDQZCTNCKSYJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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